![molecular formula C13H18Br2ClNO B1441160 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-15-2](/img/structure/B1441160.png)
4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride, also known as 4-DBPEHCl, is a synthetic compound commonly used in scientific research. It is an analog of piperidine, a cyclic secondary amine found in many plants and animals. 4-DBPEHCl is widely utilized in laboratory experiments due to its unique properties, such as its low toxicity and high solubility.
Scientific Research Applications
Pharmacological Research
Piperidine derivatives: , including 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride, are significant in pharmacology due to their presence in various pharmaceutical classes . They are often explored for their potential as therapeutic agents . The compound’s structure allows for the development of new medications through the modification of its piperidine moiety, which can lead to the discovery of novel drugs with enhanced efficacy and reduced side effects.
Material Science
In material science, this compound could be utilized in the synthesis of organic semiconductors or conducting polymers due to its potential to act as an electron-rich scaffold. The piperidine ring can be a part of the core structure in organic electronics, influencing the electronic properties of the material .
Agricultural Chemistry
The brominated phenoxy group in the compound’s structure suggests that it could be used in the development of agrochemicals , such as pesticides or herbicides . Its structural similarity to known agrochemicals could make it a candidate for creating compounds that target specific pests or weeds without harming crops .
Environmental Science
In environmental science, derivatives of this compound may be investigated for their ability to bind to environmental toxins or heavy metals , potentially leading to applications in remediation technologies . The compound’s ability to form stable complexes with other substances could be harnessed to remove contaminants from water or soil .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry, particularly in spectroscopic analysis methods like NMR, due to its unique structural features. It could help in the identification and quantification of similar compounds in complex mixtures .
Biochemistry
In biochemistry, the compound’s interaction with various enzymes and receptors could be studied. It might act as an inhibitor or activator for certain biochemical pathways, providing insights into the mechanism of action of related bioactive compounds .
properties
IUPAC Name |
4-[2-(2,4-dibromophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYVDIOXAVRLFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219972-15-2 | |
Record name | Piperidine, 4-[2-(2,4-dibromophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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